- Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation, China, , ,

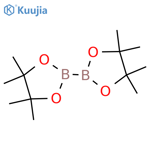

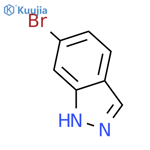

Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

937049-58-6 structure

Nom du produit:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Numéro CAS:937049-58-6

Le MF:C13H17BN2O2

Mégawatts:244.097283124924

MDL:MFCD07368067

CID:823364

PubChem ID:44119250

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Indazole-6-boronic acid pinacol ester

- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Indazole-6-boronic acid pinacol ester

- 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-

- 1H-Indazole-6-Boronic Acid, Pinacol Ester

- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- YDWZPHAJTNZBEG-UHFFFAOYSA-N

- BCP13850

- 6-Indazoleboronic acid pinacol ester

- STL55453

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)

- MFCD07368067

- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole

- J-518016

- BBL100744

- DB-013984

- 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-

- 1788080-05-6

- STL554538

- CS-W006637

- 937049-58-6

- AKOS005255609

- DS-17001

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

- Z3225947006

- DTXSID501006636

- EN300-1068267

- 1H-Indazole-6-boronic acid pinacol ester, >=95%

- DB-155757

- SCHEMBL1318307

- AC-29518

- SY006463

- PB27772

-

- MDL: MFCD07368067

- Piscine à noyau: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)

- La clé Inchi: YDWZPHAJTNZBEG-UHFFFAOYSA-N

- Sourire: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1

Propriétés calculées

- Qualité précise: 244.13800

- Masse isotopique unique: 244.1383080g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 1

- Complexité: 319

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 47.1

Propriétés expérimentales

- Dense: 1.15±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 134-139 °C

- Point d'ébullition: 404.1℃ at 760 mmHg

- Point d'éclair: 198.2℃

- Le PSA: 47.14000

- Le LogP: 1.86210

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Conditions de stockage:Inert atmosphere,2-8°C(BD164851)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A222204-1g |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 98% | 1g |

$16.0 | 2025-02-24 | |

| ChemScence | CS-W006637-1g |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | ≥98.0% | 1g |

$52.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D409625-50g |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 95% | 50g |

$1040 | 2024-05-24 | |

| eNovation Chemicals LLC | D409625-1kg |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 95% | 1kg |

$10080 | 2024-05-24 | |

| eNovation Chemicals LLC | D494026-10G |

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 97% | 10g |

$185 | 2024-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24560-250mg |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 98% | 250mg |

¥399.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D409625-500g |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 95% | 500g |

$5600 | 2024-05-24 | |

| TRC | I509033-500mg |

Indazole-6-boronic acid pinacol ester |

937049-58-6 | 500mg |

$87.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV884-200mg |

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

937049-58-6 | 98% | 200mg |

136.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | Y1125456-5g |

1H-Indazole-6-boronic acid pinacol ester |

937049-58-6 | 95% | 5g |

$215 | 2024-07-28 |

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, rt → 90 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C

Référence

- Organic light-emitting device, European Patent Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 145 °C

Référence

- Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics, Journal of Medicinal Chemistry, 2020, 63(5), 2527-2546

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C

Référence

- Preparation of carbazoles for organic electroluminescent element, Korea, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C

Référence

- Preparation of triazine benzimidazole compounds as antitumor agents, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Référence

- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability, Journal of Medicinal Chemistry, 2017, 60(10), 4458-4473

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C

Référence

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 90 °C

Référence

- Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 90 °C

Référence

- Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C

Référence

- Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials, Korea, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 95 °C; 20 h, 95 °C

Référence

- Compound used as SHP2 inhibitor and use thereof, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; overnight, 100 °C

Référence

- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 18 h, rt → 85 °C; 85 °C → rt

Référence

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; rt → 90 °C; 16 h, 90 °C

Référence

- Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Référence

- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium

Référence

- Preparation of pyridopyrazines as anticancer agents, World Intellectual Property Organization, , ,

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Littérature connexe

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Produits connexes

- 862723-42-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

- 885618-33-7(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)

- 915411-02-8(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

- 2172124-16-0(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidomethyl}oxane-3-carboxylic acid)

- 2228221-33-6(1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one)

- 857000-86-3(2-Chloro-3-methylbenzamide)

- 1500976-77-1(4-methyl-2-oxo-1H,2H,3H,4H-pyrido2,3-bpyrazine-7-carboxylic acid)

- 1159814-60-4(4-Chloro-2-(3-fluorophenyl)pyridine)

- 130373-81-8(3-(1,3-Dihydro-isoindol-2-yl)-benzoic Acid)

- 2361805-19-6(1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Pureté:99%

Quantité:25g

Prix ($):268.0